molecular formula C9H8F2O3 B143665 3-Difluoromethoxy-4-methoxy-benzaldehyde CAS No. 153587-11-2

3-Difluoromethoxy-4-methoxy-benzaldehyde

Cat. No. B143665
CAS RN: 153587-11-2
M. Wt: 202.15 g/mol
InChI Key: ZIOBKYXYQVFUJT-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-4-methoxy-benzaldehyde, also known as 3-Methoxy-4-(difluoromethoxy)benzaldehyde, is a chemical compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Difluoromethoxy-4-methoxy-benzaldehyde is 1S/C9H8F2O3/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-5,9H,1H3 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

3-Difluoromethoxy-4-methoxy-benzaldehyde is a liquid at room temperature . It has a molecular weight of 202.16 . The compound should be stored in a refrigerator .

Scientific Research Applications

Pharmaceutical Synthesis

3-(Difluoromethoxy)-4-methoxybenzaldehyde: is utilized in the synthesis of various pharmaceutical compounds. Its unique structure, featuring difluoromethoxy and methoxy groups, makes it a valuable intermediate in creating molecules with potential therapeutic effects. For instance, it can be used to synthesize inhibitors that may have applications in treating diseases like pulmonary fibrosis .

Proteomics Research

The compound is also relevant in proteomics, where it can be used as a biochemical tool for protein characterization and modification. It can help in understanding protein interactions and functions, which is crucial for drug development and biological research .

Organic Synthesis

3-(Difluoromethoxy)-4-methoxybenzaldehyde: serves as a building block in organic synthesis. It can be used to construct complex organic molecules through various chemical reactions, including condensation reactions or as a reagent in multicomponent reactions .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P305, P351, and P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

3-(difluoromethoxy)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOBKYXYQVFUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397607
Record name 3-Difluoromethoxy-4-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153587-11-2
Record name 3-Difluoromethoxy-4-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

With vigorous stirring, chlorodifluoromethane is introduced into a mixture of 200 g of isovanillin, 6.7 g of benzyltrimethylammonium chloride, 314 g of 50% strength aqueous sodium hydroxide solution and 2 l of dioxane for approximately 2 h. The mixture is subsequently partitioned between ice-water and ethyl acetate, the organic phase is separated off, the aqueous phase is extracted twice with ethyl acetate and the combined organic phases are dried over magnesium sulfate and concentrated under reduced pressure. To remove unreacted isovanillin, the oil is chromatographed over neutral silica gel using toluene. Evaporation of the eluate gives 249 g of 3-difluoromethoxy-4-methoxybenzaldehyde as an oil.
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200 g
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6.7 g
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2 L
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